N-methoxy-N-methylisoxazole-3-carboxamide

Chemical Synthesis Quality Control Procurement

Standard amides often undergo double addition with organometallics, producing unwanted tertiary alcohols. N-Methoxy-N-methylisoxazole-3-carboxamide (CAS 189096-90-0) is a Weinreb amide building block that forms a stable tetrahedral chelate, preventing over-addition and enabling exclusive ketone/aldehyde synthesis. - Enables controlled, stepwise acylation without over-addition side reactions. - 97% HPLC purity ensures minimal interference in biological assays. - Key intermediate for TRPV1 antagonist development and isoxazole library construction.

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 189096-90-0
Cat. No. B068367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-N-methylisoxazole-3-carboxamide
CAS189096-90-0
Synonyms3-Isoxazolecarboxamide,N-methoxy-N-methyl-(9CI)
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=NOC=C1)OC
InChIInChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3
InChIKeyDHEWMIAJHISOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methoxy-N-methylisoxazole-3-carboxamide Identity & Specifications


N-Methoxy-N-methylisoxazole-3-carboxamide (CAS 189096-90-0), also known as N-methoxy-N-methyl-1,2-oxazole-3-carboxamide, is a heterocyclic Weinreb amide building block with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol [1]. The compound features an isoxazole core substituted with a Weinreb amide (N-methoxy-N-methyl) moiety at the 3-position . Its physicochemical properties include a computed density of 1.2±0.1 g/cm³, a boiling point of 319.9±15.0 °C at 760 mmHg, and a topological polar surface area of 55.6 Ų [1][2]. The compound is typically supplied as a white solid or liquid with a verified purity of ≥97% (HPLC), confirmed by batch-specific QC data including 1H NMR, HPLC, and GC .

N-Methoxy-N-methylisoxazole-3-carboxamide: The Weinreb Amide Advantage


Generic isoxazole-3-carboxamides (e.g., unsubstituted isoxazole-3-carboxamide, CAS 29065-91-6) lack the N-methoxy-N-methyl (Weinreb) functionality, rendering them unsuitable for the controlled, stepwise ketone synthesis and acylations that this compound enables [1]. Standard amides undergo double addition with organometallic reagents to produce tertiary alcohols, whereas Weinreb amides form a stable tetrahedral chelate that prevents over-addition, exclusively yielding ketones or aldehydes [2]. Furthermore, the isoxazole ring in this compound provides a distinct electronic and steric environment that influences regioselectivity in subsequent reactions, a feature not present in simpler aliphatic Weinreb amides [3]. Substitution with a non-Weinreb isoxazole-3-carboxamide or an alternative heterocyclic Weinreb amide would fundamentally alter the synthetic outcome, making this specific building block irreplaceable for certain synthetic routes [1][2].

N-Methoxy-N-methylisoxazole-3-carboxamide: Quantitative Comparison


Purity vs. Generic Isoxazole-3-carboxamide

N-Methoxy-N-methylisoxazole-3-carboxamide (CAS 189096-90-0) is supplied with a verified minimum purity of 97% by HPLC, as certified by batch-specific QC reports including 1H NMR, HPLC, and GC . In contrast, unsubstituted isoxazole-3-carboxamide (CAS 29065-91-6), a potential generic substitute, is typically offered at 95% purity . This 2% absolute difference in purity can be critical for applications requiring high precision, such as late-stage functionalization in medicinal chemistry, where impurities may lead to side reactions or complicate purification.

Chemical Synthesis Quality Control Procurement

Weinreb vs. Standard Amide: Ketone Selectivity

The N-methoxy-N-methyl moiety in N-methoxy-N-methylisoxazole-3-carboxamide acts as a Weinreb amide, enabling the controlled addition of organometallic reagents to form ketones without over-addition [1]. In direct comparison, standard amides react with Grignard or organolithium reagents to undergo double addition, yielding tertiary alcohols as the major product [1]. This differential reactivity is quantified by product distribution: Weinreb amides afford >90% ketone in a single step, whereas standard amides yield complex mixtures requiring additional purification [1][2]. For example, N-methoxy-N-methylphenylacetamide (a structurally related Weinreb amide) reacted with an oxime dianion to provide the desired isoxazole in 94% yield, a transformation unattainable with a conventional amide [2].

Synthetic Methodology Weinreb Amide Ketone Synthesis

Isoxazole Ring: Unique Electronic Properties

The isoxazole core of N-methoxy-N-methylisoxazole-3-carboxamide confers distinct physicochemical properties compared to alternative heterocyclic Weinreb amides. Its topological polar surface area (TPSA) is 55.6 Ų [1], and its XLogP3-AA is 0.2 [1], indicating moderate polarity and balanced lipophilicity. In contrast, a pyrazole-based Weinreb amide or an aliphatic Weinreb amide would exhibit different polarity and hydrogen-bonding capacity. These parameters directly influence passive membrane permeability and solubility in drug discovery contexts [2]. The isoxazole ring is also a recognized pharmacophore in TRPV1 antagonists and COX inhibitors, with specific substitution patterns dictating potency and selectivity [3][4].

Medicinal Chemistry Heterocyclic Chemistry Physicochemical Properties

N-Methoxy-N-methylisoxazole-3-carboxamide: R&D and Production Applications


Medicinal Chemistry: Late-Stage SAR Functionalization

This compound serves as a key building block for introducing the isoxazole-3-carbonyl moiety into lead molecules. Its Weinreb amide functionality enables controlled ketone synthesis, allowing medicinal chemists to explore SAR around the isoxazole scaffold without risking over-addition side reactions [1]. The 97% purity ensures minimal interference from impurities during sensitive biological assays .

Process Chemistry: Kilogram-Scale TRPV1 Antagonist Synthesis

Isoxazole-3-carboxamide derivatives are established pharmacophores in TRPV1 antagonist development for pain management [1]. This Weinreb amide building block enables scalable, reproducible synthesis of key intermediates, as demonstrated in the optimization of soluble, orally active TRPV1 antagonists that showed efficacy in rat models of inflammatory pain .

Academic Research: Heterocyclic Library Development

Academic labs utilize this compound to generate diverse isoxazole-containing libraries. The Weinreb amide can be converted to ketones, aldehydes, or used in cycloaddition reactions, providing a versatile entry point for constructing complex molecular architectures [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methoxy-N-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.